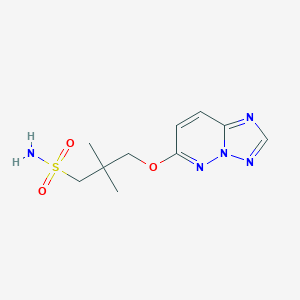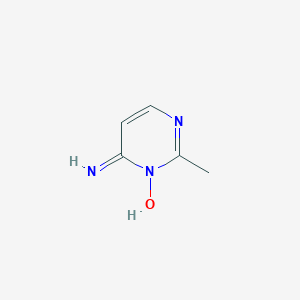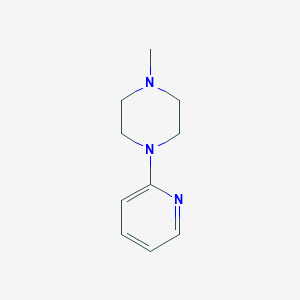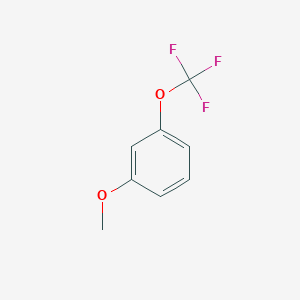
3-(Trifluoromethoxy)anisole
Übersicht
Beschreibung
3-(Trifluoromethoxy)anisole is a chemical compound that features a trifluoromethoxy group attached to an anisole framework. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule it is attached to. This group can also exert a long-range effect on the basicity of arylmetal compounds, even when located in a meta or para position relative to the site of reactivity .
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethoxy)anisole involves the introduction of fluorinated motifs, such as difluoro- and trifluoro- alkyl groups, which can be strategically placed to influence the physical properties of the resulting molecules . The synthesis of regioisomerically pure bis(trifluoromethyl)-substituted compounds has been achieved through a new strategy, demonstrating the efficiency of introducing trifluoromethyl groups into complex molecular frameworks . Additionally, the synthesis of advanced substituted phenol/anisole derivatives has been accomplished, starting from commercially available precursors, which could serve as valuable building blocks for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethoxy)anisole and related compounds can be significantly affected by the presence of fluorinated groups. Quantum chemical techniques have been employed to study the structure and binding energy of related anions, such as the trifluoride anion, providing insights into the electron-withdrawing effects of fluorinated substituents . The trifluoromethoxy group, in particular, has been shown to have a long-range electron-withdrawing effect, influencing the reactivity of molecules even when not directly adjacent to the reactive site .
Chemical Reactions Analysis
The reactivity of 3-(Trifluoromethoxy)anisole can be influenced by the presence of the trifluoromethoxy group. For example, the trifluoromethoxy group has been shown to promote hydrogen/metal permutation reactions at ortho positions more effectively than methoxy or trifluoromethyl groups . Additionally, the interaction between anisole and boron trifluoride has been studied, revealing the formation of complexes through Lewis acid-base adducts and van der Waals interactions, which are thermodynamically favorable at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules containing trifluoromethoxy and related groups are of significant interest. For instance, the introduction of fluorinated motifs into liquid crystals has been shown to result in negative dielectric anisotropy, which can be rationalized based on the molecular structure . Similarly, the synthesis of liquid crystalline compounds with large positive dielectric anisotropy has been achieved by incorporating difluoropyrrole derivatives, highlighting the impact of fluorinated groups on the dielectric properties . The optical properties of bis(trifluoromethyl)-substituted compounds also differ from one another, indicating the influence of the trifluoromethyl groups on the electronic characteristics of these materials .
Wissenschaftliche Forschungsanwendungen
The trifluoromethoxy group has unique features and has become a novel moiety in various fields . It’s becoming more and more important in both agrochemical research and pharmaceutical chemistry . The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
Despite the promising applications, the synthesis of compounds containing the trifluoromethoxy group is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
-
Pharmaceutical Research
- The trifluoromethoxy group is finding increased utility as a substituent in bioactives . About 10% of all marketed pharmaceuticals contain a fluorine atom . Nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
- Fluorine as a substituent in active ingredients plays a significant and increasingly important role . It was estimated that the number of fluorinated compounds currently under development represent some 35–50% of the all active ingredients under development .
-
Chemistry and Biochemistry
- The trifluoromethoxy group enhances the kinetic acidity of anisole by a factor of 3 if in the ortho position, 300 if in the para position and almost 2000 if in the meta position .
- This procedure is applicable to the conversion of aliphatic alcohols into trifluoromethoxy alkyl ethers provided that the alcohol is primary rather than benzylic, secondary or tertiary (in which case the reaction fails) .
-
Synthesis of Trifluoromethyl Alkyl Ethers
-
Kinetic Acidity Enhancement
-
Safety and Handling
Safety And Hazards
The safety data sheet for 3-(Trifluoromethoxy)anisole suggests that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
3-(Trifluoromethoxy)anisole is widely used as a building block for pharmaceuticals, synthetic materials, and agricultural chemicals due to its unique properties. It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Eigenschaften
IUPAC Name |
1-methoxy-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRAPDSZKICKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380407 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)anisole | |
CAS RN |
142738-94-1 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142738-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


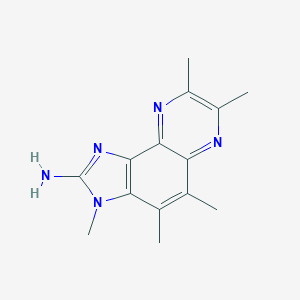
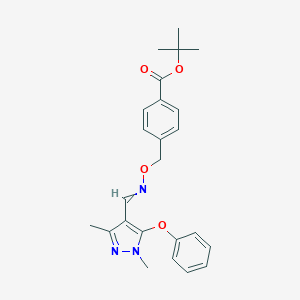
![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
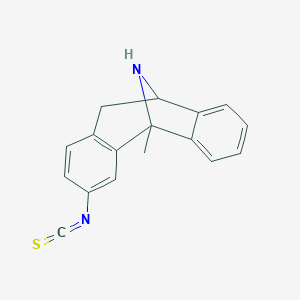
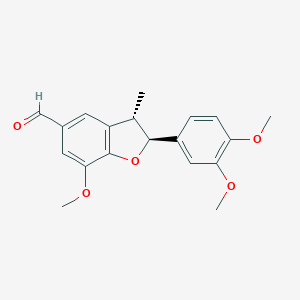
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
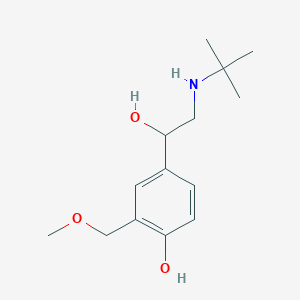
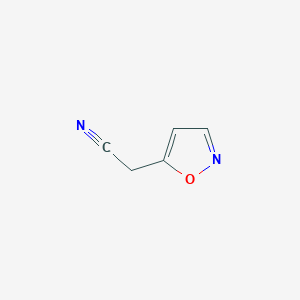
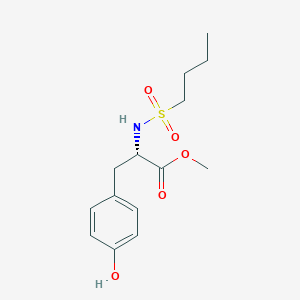
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
